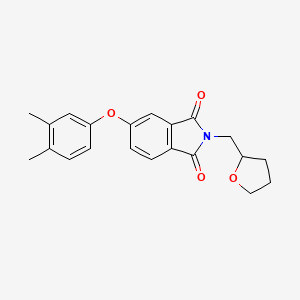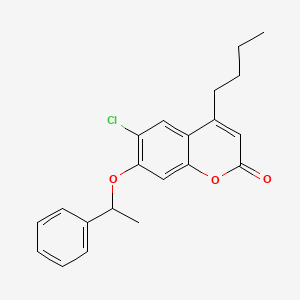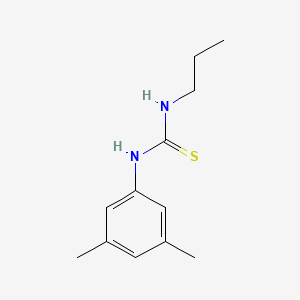![molecular formula C22H15BrO3 B3988490 7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3988490.png)
7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Descripción general
Descripción
7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as BBrBO, is a synthetic compound that belongs to the family of flavones. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one inhibits the activity of protein kinase C (PKC), which is an enzyme that plays a crucial role in cell signaling pathways. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound disrupts these cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of PKC, which leads to the inhibition of cancer cell growth and induction of apoptosis. This compound has also been shown to inhibit the activity of other enzymes, such as phosphatidylinositol 3-kinase (PI3K) and Akt, which are involved in cell signaling pathways. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments is its potent inhibitory activity against PKC. This makes it an effective tool for studying the role of PKC in various cellular processes. This compound has also been shown to have low toxicity, which makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. This compound has been shown to inhibit the activity of enzymes involved in glucose metabolism and lipid metabolism, which makes it a potential candidate for the treatment of these diseases. Another direction is to study the structure-activity relationship of this compound and its analogs to design more potent and selective inhibitors of PKC. Finally, the development of novel drug delivery systems for this compound can improve its bioavailability and efficacy for therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the family of flavones. It is a potent inhibitor of PKC and has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound has several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. Its low toxicity and potent inhibitory activity make it a suitable compound for in vitro and in vivo studies. Future research on this compound can lead to the development of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
IUPAC Name |
7-[(3-bromophenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO3/c23-17-8-4-5-15(11-17)14-25-18-9-10-19-20(16-6-2-1-3-7-16)13-22(24)26-21(19)12-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIIJAMCWQNKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-cyclopentyl-1-piperazinyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3988416.png)
![3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B3988422.png)
![1-(3-methylphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988443.png)
![N-(3,4-difluorophenyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinamine](/img/structure/B3988448.png)
![5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3988451.png)

![3-hydroxy-5-(3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988465.png)
![2-{benzyl[(4-chlorophenyl)thio]amino}pyridine](/img/structure/B3988488.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-furamide](/img/structure/B3988494.png)


![5-butyl-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3988510.png)

![2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B3988517.png)